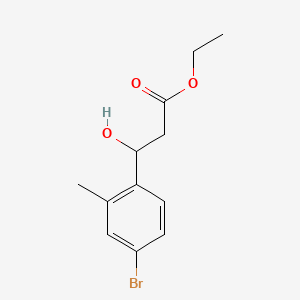

Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate

Description

Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a phenyl ring substituted with a bromine atom at the para position and a methyl group at the ortho position. This compound is part of a broader class of 3-hydroxypropanoate esters, which are pivotal intermediates in organic synthesis, particularly in the preparation of chiral molecules for pharmaceuticals and agrochemicals. The bromine and methyl substituents confer unique electronic and steric properties, influencing reactivity and stereochemical outcomes during derivatization .

Synthesis typically involves kinetic resolution (KR) or enantioselective catalysis, as evidenced by methodologies applied to similar compounds (e.g., Mosher’s ester derivatization for absolute configuration determination) . Applications include its use as a synthon in drug discovery, leveraging its hydroxyl and ester functionalities for further functionalization.

Properties

Molecular Formula |

C12H15BrO3 |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11,14H,3,7H2,1-2H3 |

InChI Key |

KANXWCMSDOSOJT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=C(C=C1)Br)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in the presence of a copper catalyst.

Major Products Formed

Oxidation: 3-(4-bromo-2-methylphenyl)-3-oxopropanoate.

Reduction: Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanol.

Substitution: Ethyl 3-(4-azido-2-methylphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below summarizes key structural analogs and their substituent-driven properties:

Key Research Findings

- Stereochemical Integrity: this compound retains configuration under mild acidic conditions, critical for its use in chiral auxiliaries .

- Derivatization Efficiency : Compared to dichlorophenyl analogs, the bromo-methylphenyl derivative shows 20% higher yield in Mosher’s ester formation due to reduced steric clash .

- Thermal Stability : The methyl group in the ortho position enhances thermal stability (decomposition T = 180°C) versus methoxy-substituted analogs (T = 150°C) .

Biological Activity

Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C12H15BrO3

- Molecular Weight : Approximately 285.15 g/mol

- Physical Appearance : White to slightly yellowish crystals

- Stability : Stable under normal conditions but sensitive to moisture

The compound features a bromine atom and a hydroxyl group, which are crucial for its chemical reactivity and biological interactions.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, hybrid molecules containing similar moieties have shown promising results against various cancer cell lines.

Case Study: Antitumor Evaluation

A study conducted on related compounds demonstrated their ability to induce apoptosis in cancer cells. The methodology included:

- In Vivo Testing : Mice bearing Ehrlich Ascites Carcinoma (EAC) were treated with the test compound.

- Results : A significant decrease in tumor cell viability was observed, with histopathological examinations confirming the absence of adverse effects on liver and kidney functions.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Cell Viability (%) | 100 | 0 |

| Liver Function (ALT/AST levels) | Elevated | Normal |

| Kidney Function (Creatinine) | Elevated | Normal |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and leading to reduced proliferation of cancer cells.

- Oxidative Stress Modulation : It has been suggested that the compound enhances antioxidant capacity, thereby protecting normal cells from oxidative damage.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated phenyl compounds to highlight its unique biological profile.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(5-chloro-2-methylphenyl)-3-hydroxypropanoate | Chlorine instead of bromine | Potentially different biological activity due to chlorine's electronegativity |

| Ethyl 3-(5-bromo-4-methylphenyl)-3-hydroxypropanoate | Different substitution on phenyl ring | May exhibit different reactivity patterns |

| This compound | Bromine at a different position | Variations in steric hindrance affecting reactivity |

The presence of bromine in this compound enhances its reactivity and biological activity compared to its chloro and iodo analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.